5-Iodo-2-(trifluoromethyl)pyridin-4-amine

概要

説明

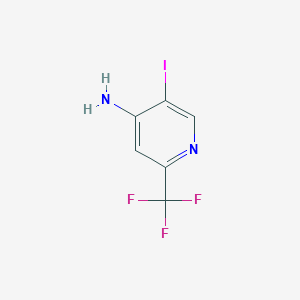

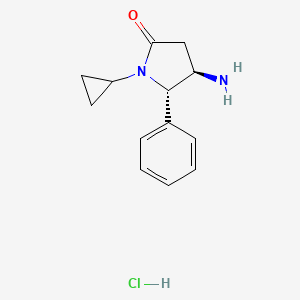

5-Iodo-2-(trifluoromethyl)pyridin-4-amine is a chemical compound with the CAS Number: 1239462-10-2 . It has a molecular weight of 288.01 . The IUPAC name for this compound is this compound . It is typically stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .

Molecular Structure Analysis

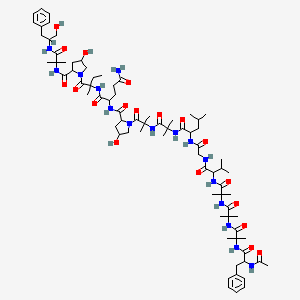

The InChI code for this compound is 1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H, (H2,11,12) . This indicates that the compound has a pyridine ring with iodine and trifluoromethyl groups attached to it, along with an amine group.Physical And Chemical Properties Analysis

This compound is a solid compound . The compound should be stored in a dark place, under an inert atmosphere, at temperatures between 2-8°C .科学的研究の応用

Catalysis in Organic Synthesis

The aminomethylation reaction of ortho-pyridyl C-H bonds catalyzed by group 3 metal triamido complexes, including yttrium and gadolinium, is one area where derivatives of pyridine, like 5-Iodo-2-(trifluoromethyl)pyridin-4-amine, find application. These complexes are used to facilitate ortho-C-H bond addition of pyridine derivatives into the C═N double bond of nonactivated imines, producing aminomethylated products (Nagae et al., 2015).

Structural and Spectroscopic Studies

This compound is also used in structural and spectroscopic studies. For instance, the behavior of 5-trifluoromethyl-pyridine-2-thione towards molecular iodine was studied, resulting in the formation of novel compounds whose structures were characterized by techniques such as UV-spectroscopy and X-ray diffraction (Chernov'yants et al., 2011).

Synthesis of Complex Organic Molecules

This chemical is involved in the synthesis of complex organic molecules. A study demonstrated a process for the selective construction of various substituted pyridines based on the catabolism and reconstruction behaviors of amino acids, using molecular iodine as a tandem catalyst (Xiang et al., 2016).

Microporous Material Synthesis

In the field of materials science, derivatives of pyridine are utilized in the synthesis of microporous materials. A study reported the synthesis of large-pore gallium oxyfluorophosphates using a combination of two structure-directing amines, including pyridine (Weigel et al., 1997).

Development of Anticancer Agents

Derivatives of trifluoromethyl-substituted pyridine, which may include this compound, have been explored for their potential as anticancer agents. A study synthesized novel alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and evaluated their anticancer activity against various cancer cell lines (Chavva et al., 2013).

Safety and Hazards

The compound has been classified with the signal word “Warning” and hazard statements H302-H315-H319 . This indicates that it may be harmful if swallowed, may cause skin irritation, and may cause serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

特性

IUPAC Name |

5-iodo-2-(trifluoromethyl)pyridin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3IN2/c7-6(8,9)5-1-4(11)3(10)2-12-5/h1-2H,(H2,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCNOBUKLSOYER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CN=C1C(F)(F)F)I)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3IN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-((3-benzyl-4-oxo-3,4-dihydropyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl)thio)-N-(2-chlorobenzyl)acetamide](/img/structure/B2823350.png)

methanone](/img/structure/B2823351.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-N'-(3-chloro-4-fluorophenyl)ethanediamide](/img/structure/B2823355.png)

![1-[(3-Chlorophenyl)methyl]-4-methylpiperazine](/img/structure/B2823360.png)

![4-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2823365.png)

![1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2823367.png)